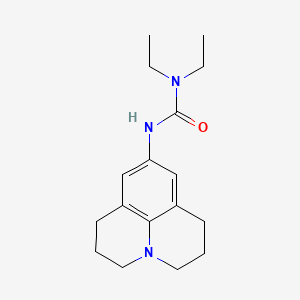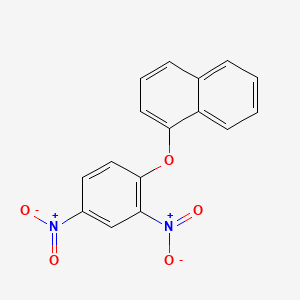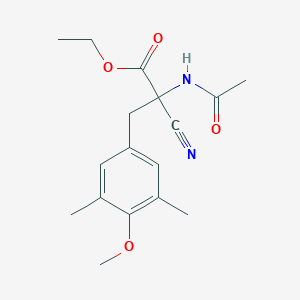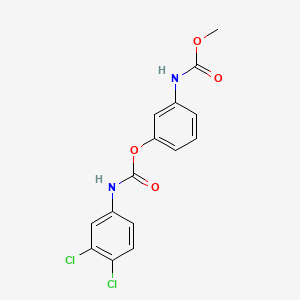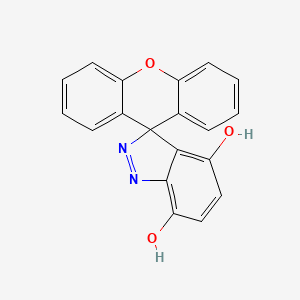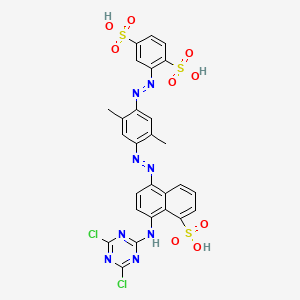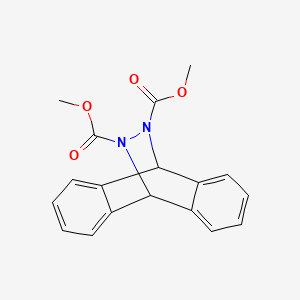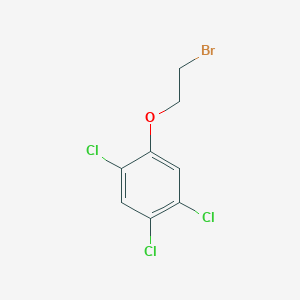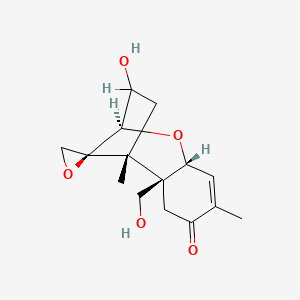
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including antifungal and cytotoxic properties. Trichothecenes are produced by various species of fungi, particularly those in the Fusarium genus. This specific compound is characterized by its unique structure, which includes an epoxy group and multiple hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the trichothecene skeleton, followed by the introduction of the epoxy and hydroxyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired trichothecene. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the epoxy group or reduce the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its antifungal properties and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
Mécanisme D'action
The mechanism of action of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- involves its interaction with cellular components. The compound can inhibit protein synthesis by binding to ribosomes, leading to cell death. It also affects various signaling pathways and can induce oxidative stress, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Deoxynivalenol: Another trichothecene with similar biological activities but different structural features.
T-2 Toxin: Known for its potent cytotoxic effects and structural similarities to Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-.
HT-2 Toxin: A derivative of T-2 toxin with additional functional groups.
Uniqueness: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81452-35-9 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(1R,2R,7R,9R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
InChI |
InChI=1S/C15H20O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)4-10(18)12(20-11)15(13)7-19-15/h3,10-12,16,18H,4-7H2,1-2H3/t10?,11-,12-,13-,14-,15+/m1/s1 |
Clé InChI |
KMTSLOIAULARKN-CIJFKWAFSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1=O)([C@]3(CC([C@H]([C@@]34CO4)O2)O)C)CO |
SMILES canonique |
CC1=CC2C(CC1=O)(C3(CC(C(C34CO4)O2)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


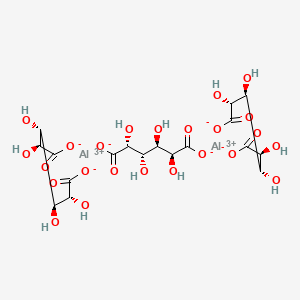
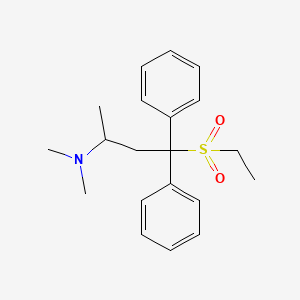
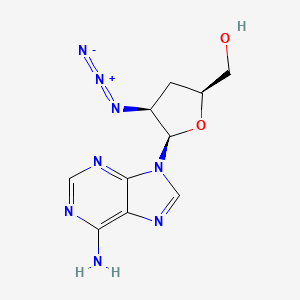

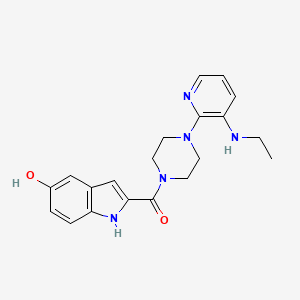
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
